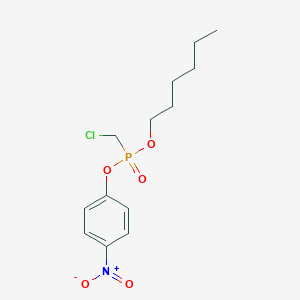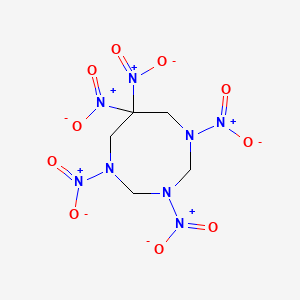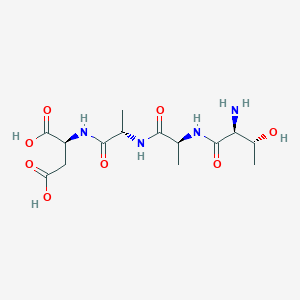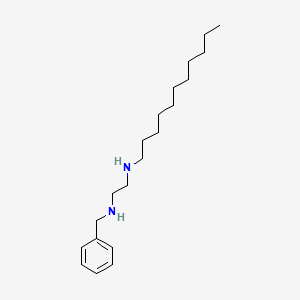![molecular formula C19H17N3O2S B12583039 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate CAS No. 606101-82-0](/img/structure/B12583039.png)
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate is a synthetic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety substituted with cyano and dimethyl groups, linked to a thiophene carboxylate via an aminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-cyano-5,7-dimethylquinoline with ethyl thiophene-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline or thiophene moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Cyanoquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
- 2-[(5,7-Dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
- 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl furan-2-carboxylate
Uniqueness
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate is unique due to the combination of its quinoline and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can result in specific biological activities and applications that are not observed with other similar compounds.
Propriétés
Numéro CAS |
606101-82-0 |
|---|---|
Formule moléculaire |
C19H17N3O2S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17N3O2S/c1-12-8-13(2)15-10-14(11-20)18(22-16(15)9-12)21-5-6-24-19(23)17-4-3-7-25-17/h3-4,7-10H,5-6H2,1-2H3,(H,21,22) |
Clé InChI |
QLULCXNPTPXSEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C(=NC2=C1)NCCOC(=O)C3=CC=CS3)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)

![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)

methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)
![Benzenemethanamine, alpha-methyl-N-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B12582985.png)


![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

